molecular formula C10H12N8O3 B1384153 3'-Azido-2',3'-dideoxyguanosine CAS No. 66323-46-4

3'-Azido-2',3'-dideoxyguanosine

Cat. No. B1384153
CAS RN: 66323-46-4
M. Wt: 292.25 g/mol
InChI Key: HETOJIJPBJGZFJ-KVQBGUIXSA-N
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Description

“3’-Azido-2’,3’-dideoxyguanosine” is a synthetic nucleoside analogue of the naturally occurring guanine nucleoside, which is an essential component of DNA. It is a potent antiviral medication used in the treatment of HIV/AIDS . It inhibits reverse transcriptase and prevents the replication of the virus by terminating DNA chain elongation . Its unique structure allows it to selectively target viral DNA synthesis while minimizing toxicity to healthy human cells .


Physical And Chemical Properties Analysis

The molecular formula of “3’-Azido-2’,3’-dideoxyguanosine” is C10H15N8O12P3 . The exact mass is 516.01 g/mol . Unfortunately, other physical and chemical properties were not found in the search results.

Scientific Research Applications

Inhibition of Viral Replication

3'-Azido-2',3'-dideoxyguanosine (AzddGuo) has been identified as a potent and selective inhibitor of human immunodeficiency virus (HIV) in vitro. It inhibits HIV-induced cytopathogenicity and viral antigen expression effectively in certain cell types (Baba et al., 1987). Additionally, it's been shown to inhibit hepatitis B virus (HBV) replication in hepatoblastoma cells, reducing viral replication significantly without impairing cellular growth (Aoki-Sei et al., 1991).

Molecular Mechanisms in Drug Resistance

Research on AzddGuo has contributed to understanding the molecular mechanisms of drug resistance in HIV. Specific mutations in HIV-1 reverse transcriptase influenced by 3'-azido-ddG have been studied to understand how resistance develops and to explore the pathways of its action (Meteer et al., 2014).

Telomerase Inhibition

AzddGuo derivatives have been explored for their role in inhibiting telomerase activity. One study found that 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AzddGTP) showed potent inhibitory activity against telomerase, without significantly affecting DNA polymerases α and δ, suggesting its selective inhibition properties (Xiaohong Liu et al., 2007).

Bacterial SOS Response Induction

AzddGuo, among other nucleosides, has been evaluated for its ability to induce the SOS response in Escherichia coli, a cellular process associated with DNA repair and cell cycle regulation. Such studies contribute to understanding the broader biological effects of these compounds (Mamber et al., 1990).

Synthesis and Structural Analysis

Improvements in the synthesis of AzddGuo derivatives have been made, providing more efficient and reproducible methods, crucial for research and therapeutic applications (Timoshchuk et al., 2004). Studies on the conformational preferences of AzddGuo analogs using quantum mechanical methods have also contributed to understanding the molecular structure and its implications for biological activity (Saran & Ojha, 1996).

Mechanism of Action

The mechanism of action of “3’-Azido-2’,3’-dideoxyguanosine” involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV . By terminating DNA chain elongation, it prevents the replication of the virus . It is also known to cause telomere shortening in human HL60 cells .

Future Directions

Long-term treatment with “3’-Azido-2’,3’-dideoxyguanosine” has been found to cause significant telomere shortening during early passages in human HL60 cells . This suggests potential future directions for research into the effects of this compound on telomere length and its implications for cellular aging and cancer.

properties

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOJIJPBJGZFJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-2',3'-dideoxyguanosine

CAS RN

66323-46-4
Record name 3'-Azido-2',3'-dideoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3'-Azido-2',3'-dideoxyguanosine (3’-azido-ddG) is a nucleoside analog that exerts its primary effect by inhibiting the enzyme reverse transcriptase (RT) [, ]. This enzyme is crucial for the replication of retroviruses, such as HIV-1, and for the activity of telomerase, an enzyme involved in maintaining the length of telomeres (protective caps at the ends of chromosomes) [, , , ].

ANone: Unfortunately, the provided research excerpts do not contain specific details regarding the molecular formula, weight, or spectroscopic data for 3'-Azido-2',3'-dideoxyguanosine. For this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research excerpts mainly focus on the biological activity and mechanisms of 3'-Azido-2',3'-dideoxyguanosine. Information about its material compatibility and stability under various conditions is not presented in these excerpts.

A: 3'-Azido-2',3'-dideoxyguanosine itself does not possess catalytic properties. It acts as an inhibitor of enzymes, primarily reverse transcriptase, and does not catalyze any chemical reactions [, ].

A: Yes, computational modeling has been used to study the interaction of 3’-azido-ddG analogs with HIV-1 reverse transcriptase. These studies revealed unique hydrogen-bonding interactions between the nucleotide analogs and the template thymine base in the active site of RT, providing insights into their structure-activity relationships [].

A: Research suggests that modifications to the base of 3’-azido-ddG can significantly influence its activity, potency, and selectivity against HIV-1 RT [, ]. For example, 6-modified-3’-azido-ddG analogs, while still acting as adenosine mimetics, show varying potencies against wild-type RT depending on the specific modification []. Furthermore, the structure-activity relationships for incorporation and ATP-mediated excision by RT have been found to be different, suggesting that modifications can be designed to favor incorporation over excision []. The base component of 3’-azido-2′,3′-dideoxynucleosides also appears to influence the resistance mutations selected in HIV-1 RT, further highlighting the importance of SAR in this class of compounds [].

A: While the provided research excerpts do not delve into the specifics of 3’-azido-ddG formulation strategies, it is mentioned that its 5’-monophosphate prodrug, RS-788, displays potent activity against multi-NRTI-resistant HIV-1 and exhibits a unique cellular metabolism, suggesting that prodrug strategies can be used to potentially enhance its properties [].

ANone: The provided research excerpts do not specifically address SHE regulations. As a research chemical, it is crucial to handle 3'-Azido-2',3'-dideoxyguanosine following appropriate safety guidelines and regulations. Always consult the latest safety data sheets and relevant regulatory bodies for up-to-date information.

A: Research indicates that 3'-azido-ddG is efficiently phosphorylated to its active triphosphate form, 3'-azido-ddGTP, in human lymphocytes, achieving an intracellular half-life of 9 hours for the triphosphate [].

A: In vitro studies demonstrate potent antiviral activity for 3’-azido-ddG against HIV-1 in primary human lymphocytes and various cell lines, with IC50s ranging from 0.19 to 2.1 μM []. Furthermore, it maintains activity against HIV-1 strains containing common NRTI resistance mutations, such as K65R, L74V, or M184V, and against those with multiple thymidine analog mutations, highlighting its potential to overcome existing resistance challenges [].

A: While 3’-azido-ddG demonstrates activity against several NRTI-resistant HIV-1 strains, the emergence of resistance is still a concern. Studies have shown that HIV-1 can develop resistance to 3’-azido-ddG, with specific mutations in the RT enzyme, particularly L74V and L214F, being selected [, ]. The L74V mutation appears to enhance discrimination between the natural dGTP and 3’-azido-ddGTP by RT, while also hindering the excision of incorporated 3’-azido-ddG monophosphate []. Intriguingly, the development of resistance to 3’-azido-ddA, another 3’-azido-2′,3′-dideoxynucleoside, proved challenging in in vitro selection experiments, suggesting a potential advantage in terms of resistance development [].

A: While the provided research excerpts do not focus extensively on toxicity, one study indicates that 3'-azido-ddG lacks cytotoxic effects in primary lymphocytes, epithelial cells, and T-cell lines []. Additionally, it did not affect mitochondrial DNA content in HepG2 cells, suggesting a favorable safety profile in these contexts [].

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